

Technical Guide: Certificate of Analysis for Piperacillin-d5

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Compound of Interest

Compound Name: Piperacillin-d5

Cat. No.: B12354126

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An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Piperacillin-d5**. This deuterated analog of Piperacillin serves as a critical internal standard for the accurate quantification of Piperacillin in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative specifications for a representative batch of **Piperacillin-d5**. These values are essential for ensuring the identity, purity, and quality of the standard for use in regulated analytical environments.

Test Parameter	Specification	Result	Methodology
Appearance	White to off-white powder	Conforms	Visual Inspection
Identity (¹ H NMR)	Conforms to structure	Conforms	Nuclear Magnetic Resonance
Identity (MS)	Conforms to molecular weight	Conforms	Mass Spectrometry
Purity (HPLC)	≥ 98.0%	99.5%	High-Performance Liquid Chromatography
Deuterated Forms (d ₁ -d ₅)	≥ 99%	Conforms	Mass Spectrometry
Molecular Formula	C ₂₃ H ₂₂ D ₅ N ₅ O ₇ S	C ₂₃ H ₂₂ D ₅ N ₅ O ₇ S	Elemental Analysis
Molecular Weight	522.6 g/mol	522.6 g/mol	Mass Spectrometry
Water Content (Karl Fischer)	≤ 2.0%	1.70%	Karl Fischer Titration
Residual Solvents	Meets USP <467> limits	Conforms	Gas Chromatography
Solubility	Slightly soluble in DMSO, Methanol, Ethanol	Conforms	Visual Inspection

Experimental Protocols

Detailed methodologies for the key analytical tests are outlined below. These protocols are fundamental to verifying the quality and integrity of **Piperacillin-d5**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the purity of **Piperacillin-d5** by separating it from potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Acquity BEH C18, 1.7 μm , 2.1 x 100 mm or equivalent.[3]
- Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.[4]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute all components.[4]
- Flow Rate: 0.5 mL/min.[4]
- Column Temperature: 40 °C.[4]
- Detection: UV at 220 nm.[5]
- Injection Volume: 5-10 μL . [5]
- Procedure: A solution of **Piperacillin-d5** is prepared in a suitable diluent and injected into the HPLC system. The peak area of **Piperacillin-d5** is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is used to confirm the molecular weight and assess the isotopic distribution of the deuterated standard.

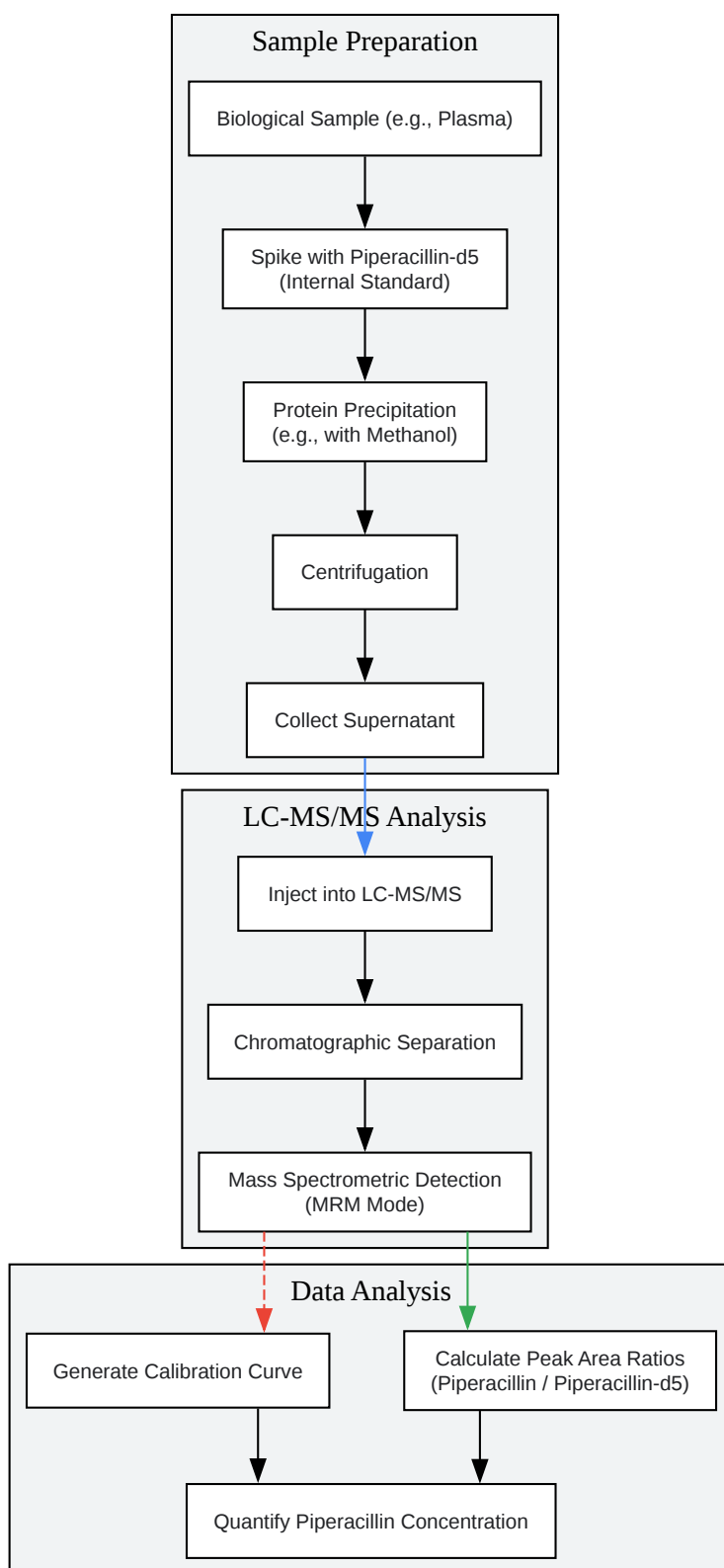
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a hybrid quadrupole-Orbitrap or triple quadrupole).[4]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

- Multiple Reaction Monitoring (MRM): The transition of the parent ion to a specific daughter ion is monitored for both Piperacillin and **Piperacillin-d5**. For **Piperacillin-d5**, a common transition is m/z 523.2 \rightarrow 148.2.[3]
- Sample Preparation: The sample is dissolved in an appropriate solvent, typically a mixture of methanol and water.[4]
- Procedure: The sample solution is infused or injected into the LC-MS/MS system. The mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **Piperacillin-d5** and to evaluate the percentage of deuterated forms.

Diagrams

Experimental Workflow for Quantification of Piperacillin using Piperacillin-d5

The following diagram illustrates the typical workflow for using **Piperacillin-d5** as an internal standard in a clinical or research setting to quantify Piperacillin in a biological sample.

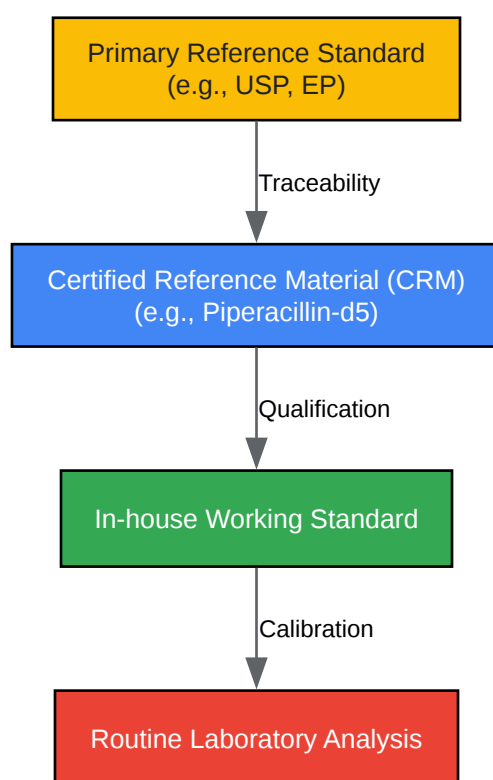


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Caption: Workflow for Piperacillin quantification using a deuterated internal standard.

Logical Relationship of a Certified Reference Material

This diagram shows the hierarchical relationship and traceability of a certified reference material (CRM) like **Piperacillin-d5**, which is crucial for ensuring the accuracy and comparability of analytical results.



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Caption: Traceability pyramid for analytical reference standards.

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